molecular formula C19H19N3O6 B2358224 N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-3-nitrobenzamide CAS No. 898454-20-1

N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-3-nitrobenzamide

Cat. No.: B2358224
CAS No.: 898454-20-1
M. Wt: 385.376
InChI Key: LBYFAOMFHNCVJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

    Reagents: 3-nitrobenzoyl chloride, pyrrolidine derivative from Step 1

    Conditions: Base (e.g., triethylamine), dichloromethane as solvent, room temperature

    Reaction: Nucleophilic substitution to attach the nitrobenzamide group

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and rigorous purification processes to ensure consistency and quality.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-3-nitrobenzamide typically involves multiple steps. One common approach starts with the preparation of the pyrrolidine ring, followed by the introduction of the nitrobenzamide group. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.

  • Step 1: Formation of Pyrrolidine Ring

      Reagents: 3,4-dimethoxyphenylacetonitrile, ethyl acetoacetate

      Conditions: Catalytic amounts of piperidine, ethanol as solvent, reflux conditions

      Reaction: Cyclization to form the pyrrolidine ring

Chemical Reactions Analysis

Types of Reactions

N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-3-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in acidic conditions

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst

    Substitution: Bromine (Br₂) in the presence of a Lewis acid like aluminum chloride (AlCl₃)

Major Products

    Oxidation: Quinone derivatives

    Reduction: Amino derivatives

    Substitution: Halogenated aromatic compounds

Scientific Research Applications

N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-3-nitrobenzamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its structural complexity and functional groups.

    Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.

    Materials Science: Investigated for its properties in the development of new materials, such as organic semiconductors.

    Industry: Used as an intermediate in the synthesis of more complex molecules with industrial applications.

Mechanism of Action

The mechanism of action of N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-3-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the pyrrolidine ring can interact with various enzymes and receptors. These interactions can modulate biological pathways, making the compound a potential candidate for therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

  • N-(3,4-dimethoxyphenyl)-2-nitrobenzamide
  • N-(3,4-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxamide

Uniqueness

N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-3-nitrobenzamide is unique due to the combination of its functional groups and the presence of both a nitrobenzamide and a pyrrolidine ring

Properties

IUPAC Name

N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-3-nitrobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O6/c1-27-16-7-6-14(10-17(16)28-2)21-11-13(9-18(21)23)20-19(24)12-4-3-5-15(8-12)22(25)26/h3-8,10,13H,9,11H2,1-2H3,(H,20,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBYFAOMFHNCVJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N2CC(CC2=O)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-])OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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